molecular formula C11H12F2O3 B8390413 Ethyl 5-(difluoromethoxy)-2-methylbenzoate

Ethyl 5-(difluoromethoxy)-2-methylbenzoate

Cat. No. B8390413
M. Wt: 230.21 g/mol
InChI Key: BACLQYZEBIMKHD-UHFFFAOYSA-N
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Patent
US08110681B2

Procedure details

A mixture of ethyl 5-hydroxy-2-methylbenzoate (3.29 g, 18.2 mmol) in aqueous 30% sodium hydroxide (20 mL) and isopropyl alcohol (20 mL) was charged with 20 psi of chlorodifluoromethane in a high pressure flask, and stirred at room temperature for 10 min. After this time, the resulting mixture was heated at 50° C. for 0.5 h. After this time, the reaction mixture was cooled to room temperature and diluted with dichloromethane (50 mL) and water (200 mL). The organic layer was separated, dried over sodium sulfate, filtered, and concentrated under reduced pressure. Purification by flash chromatography (silica, gradient 0-7%, hexanes/ethyl acetate) afforded 2.50 g (59%) of ethyl 5-(difluoromethoxy)-2-methylbenzoate as colorless oil: 1H NMR (500 MHz, CDCl3) δ 7.67 (d, J=2.5 Hz, 1H), 7.26-7.22 (m, 1H), 7.18-7.16 (m, 1H), 6.50 (t, J=73.6 Hz, 1H), 4.37 (q, J=7.0 Hz, 2H), 2.57 (s, 3H), 1.40 (t, J=7.0 Hz, 3H); ESI MS m/z 231 [M+H]+.
Quantity
3.29 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].Cl[CH:15]([F:17])[F:16]>[OH-].[Na+].C(O)(C)C.ClCCl.O>[F:16][CH:15]([F:17])[O:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
3.29 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)OCC)C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(F)F
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After this time, the resulting mixture was heated at 50° C. for 0.5 h
Duration
0.5 h
TEMPERATURE
Type
TEMPERATURE
Details
After this time, the reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (silica, gradient 0-7%, hexanes/ethyl acetate)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(OC=1C=CC(=C(C(=O)OCC)C1)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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